6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine
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Overview
Description
6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine is a chemical compound with the molecular formula C17H17N5O6S. It is a non-polymeric molecule that contains a purine base linked to a ribofuranosyl sugar moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrobenzyl chloride and 9-beta-D-ribofuranosyl-9H-purine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic route described above. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can yield nitroso or hydroxylamine derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving nucleoside analogs and their interactions with biological molecules.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine involves its interaction with specific molecular targets. The compound can mimic natural nucleosides and interfere with nucleic acid synthesis, leading to its potential antiviral and anticancer effects. The exact molecular pathways and targets involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-{[(4-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine: This compound has a similar structure but with a different position of the nitro group on the phenyl ring.
S-(4-nitrobenzyl)-6-thioinosine: Another similar compound with a thioinosine base instead of a purine base.
Uniqueness
6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine is unique due to its specific structural features, such as the position of the nitro group and the presence of the sulfanyl group.
Properties
CAS No. |
83689-41-2 |
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Molecular Formula |
C17H17N5O6S |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-3-1-2-4-10(9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2/t11-,13-,14-,17-/m1/s1 |
InChI Key |
FXOJGFBGIGKVCX-LSCFUAHRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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